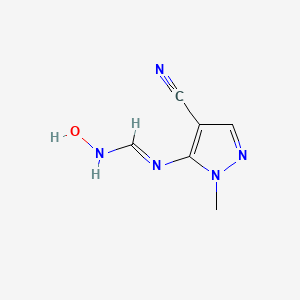

(E)-N-(4-cyano-1-methyl-1H-pyrazol-5-yl)-N'-hydroxymethanimidamide

Description

Structure

3D Structure

Properties

IUPAC Name |

N'-(4-cyano-2-methylpyrazol-3-yl)-N-hydroxymethanimidamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7N5O/c1-11-6(8-4-10-12)5(2-7)3-9-11/h3-4,12H,1H3,(H,8,10) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFLULEJPHKXINS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=C(C=N1)C#N)N=CNO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1C(=C(C=N1)C#N)/N=C/NO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7N5O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(E)-N-(4-cyano-1-methyl-1H-pyrazol-5-yl)-N'-hydroxymethanimidamide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, synthesizing findings from diverse research studies and databases.

The compound has a molecular weight of 241.25 g/mol and exhibits properties such as:

- Hydrogen Bond Donor Count : 2

- Hydrogen Bond Acceptor Count : 4

- Rotatable Bond Count : 3

- XLogP3-AA : 1.3, indicating moderate lipophilicity .

Research indicates that compounds similar to this compound may interact with various biological targets, including enzymes involved in inflammatory processes and cellular signaling pathways. The pyrazole moiety is often linked to anti-inflammatory and analgesic activities through inhibition of cyclooxygenase (COX) enzymes .

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

1. Anti-inflammatory Activity

Studies have shown that pyrazole derivatives exhibit significant anti-inflammatory effects. For instance, compounds with similar structures have demonstrated potent inhibition of COX enzymes, which play a crucial role in the inflammatory response. One study reported IC50 values for COX-1 and COX-2 inhibition significantly lower than traditional non-steroidal anti-inflammatory drugs (NSAIDs) like celecoxib .

3. Antiparasitic Activity

Recent research highlights the importance of pyrazole derivatives in antimalarial drug development. Compounds targeting PfATP4, an essential enzyme in Plasmodium falciparum, have shown promising results in inhibiting parasite growth in vitro . The structural modifications similar to those found in this compound could enhance its efficacy against malaria.

Case Studies

Several case studies illustrate the biological activity of pyrazole derivatives:

Scientific Research Applications

The compound (E)-N-(4-cyano-1-methyl-1H-pyrazol-5-yl)-N'-hydroxymethanimidamide has garnered attention in various scientific fields due to its unique structural properties and potential applications. This article explores its applications in medicinal chemistry, agriculture, and materials science, backed by relevant case studies and data.

Anticancer Activity

Recent studies have highlighted the potential of This compound as an anticancer agent. The compound exhibits selective cytotoxicity against various cancer cell lines. For instance, a study demonstrated that it inhibited cell proliferation in human breast cancer cells by inducing apoptosis through the mitochondrial pathway. The mechanism involved the downregulation of anti-apoptotic proteins and upregulation of pro-apoptotic factors, suggesting its role as a promising candidate for further development in cancer therapy .

Antimicrobial Properties

The compound has also shown significant antimicrobial activity. In vitro tests indicated that it possesses inhibitory effects against several pathogenic bacteria and fungi. A notable case study revealed that derivatives of this compound exhibited enhanced activity against resistant strains of Staphylococcus aureus, making it a potential lead for developing new antibiotics .

Enzyme Inhibition

Another area of interest is the compound's ability to inhibit specific enzymes implicated in various diseases. For example, it has been studied as a potential inhibitor of certain kinases involved in cancer progression. The structure-activity relationship (SAR) studies revealed that modifications on the pyrazole ring could enhance its potency and selectivity towards these enzymes .

Pesticidal Activity

In agricultural research, This compound has been evaluated for its pesticidal properties. Field trials demonstrated that formulations containing this compound effectively controlled pests such as aphids and whiteflies, reducing crop damage significantly. The mode of action appears to involve disruption of the pests' nervous systems, leading to paralysis and death .

Herbicide Development

The compound's structural features have led to investigations into its herbicidal potential. Preliminary results from greenhouse experiments suggest that it can inhibit the growth of certain weed species without adversely affecting crop plants. This selectivity makes it a candidate for developing new herbicides with reduced environmental impact .

Polymer Synthesis

In materials science, This compound has been utilized as a building block for synthesizing novel polymers with enhanced thermal and mechanical properties. Research indicates that incorporating this compound into polymer matrices can improve their resistance to degradation under UV light exposure .

Nanocomposite Materials

The compound has also been explored in the context of nanocomposite materials. Its incorporation into nanofillers has shown promise in enhancing the electrical conductivity and mechanical strength of composite materials used in electronics and structural applications. Studies have reported improved performance metrics compared to traditional fillers .

Comparison with Similar Compounds

Structural Analogues and Functional Group Variations

The compound is compared to structurally related pyrazole derivatives, focusing on substituents and functional groups:

Table 1: Key Structural Features of Analogs

Key Observations :

- Hydroxymethanimidamide vs.

- Carboxamide vs.

- Heterocyclic Extensions: The thieno[2,3-d]pyrimidine substituent in introduces extended conjugation, increasing molecular weight (373.43 g/mol) and likely enhancing π-π stacking interactions in biological targets.

Physicochemical Properties

Table 2: Comparative Physicochemical Data

Key Trends :

- Melting Points : Aryl-substituted analogs (e.g., 3a ) exhibit higher melting points (133–183°C) due to crystallinity from π-stacking, whereas the target compound’s methyl group may reduce symmetry and lower melting points.

- Spectral Data : The target’s ¹H-NMR would show distinct NH/OH proton signals (δ ~12.88, broad) absent in dimethyl-substituted analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.